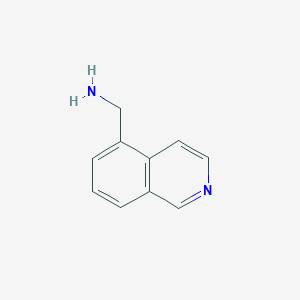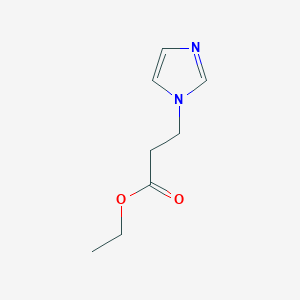
Isoquinolin-5-ylmethanamine
Vue d'ensemble
Description
Isoquinolin-5-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Isoquinolin-5-ylmethanamine .
Molecular Structure Analysis
The InChI code for Isoquinolin-5-ylmethanamine is 1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H . This indicates the presence of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety.
Physical And Chemical Properties Analysis
Isoquinolin-5-ylmethanamine has a molecular weight of 158.2 g/mol . The compound is a white, crystalline solid.
Applications De Recherche Scientifique
Nucleic Acid Binding and Drug Design
Isoquinoline alkaloids, including derivatives of Isoquinolin-5-ylmethanamine, exhibit significant pharmacological and biological properties, such as potential anticancer properties. These compounds interact with nucleic acids, and this interaction is crucial for the design of new therapeutic agents. Studies on the binding aspects of isoquinoline alkaloids with nucleic acids have provided guidelines for drug design, leveraging the structural and energetic aspects of these interactions (Bhadra & Kumar, 2011).
Anticancer Activities
Isoquinolin-5-ylmethanamine-based compounds have shown promise as anticancer agents. Derivatives designed with specific structural features have demonstrated cytotoxic activities against various human cancer cell lines, highlighting their potential as novel therapeutic options for cancer treatment (Kakhki et al., 2016).
Hepatoprotective Activities
Isoquinoline alkaloids derived from plants have also been identified for their hepatoprotective activities. These compounds have shown stronger activity than some positive controls in cell-based models, indicating their potential as lead compounds for developing liver-protecting drugs (Jin et al., 2018).
Environmental Remediation
Isoquinolin-5-ylmethanamine and its derivatives have been explored for environmental applications, such as the biodegradation of pollutants. Certain strains of bacteria capable of using isoquinoline as their sole carbon and energy source have been identified, which could potentially decrease isoquinoline content in coking wastewater, thus improving the quality of recycling water (Guanghua et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
isoquinolin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCFKLGMRFTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475911 | |
| Record name | 1-(Isoquinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-5-ylmethanamine | |
CAS RN |
58123-58-3 | |
| Record name | 1-(Isoquinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)